molecular formula C10H13ClN2 B1415549 N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine CAS No. 1864669-95-3

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine

Cat. No.: B1415549
CAS No.: 1864669-95-3
M. Wt: 196.67 g/mol
InChI Key: VETLCAZFJMLPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine is a versatile chemical compound with a unique structure that enables its application in various fields, including pharmaceuticals and material synthesis. This compound is characterized by the presence of a chloropyridine ring and a cyclobutanamine moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 2-chloropyridine with cyclobutanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO

Major Products Formed

The major products formed from these reactions include various substituted pyridines, reduced amines, and oxidized derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine exerts its effects involves interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetamiprid: A neonicotinoid insecticide with a similar chloropyridine structure.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, used in various medicinal applications.

    Indole derivatives: Compounds with diverse biological and clinical applications.

Uniqueness

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine is unique due to its combination of a chloropyridine ring and a cyclobutanamine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-10-8(3-2-6-12-10)7-13-9-4-1-5-9/h2-3,6,9,13H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETLCAZFJMLPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.